Cyproterone-13C2,d8
Description
Cyproterone-13C2,d8 is a stable isotope-labeled analog of cyproterone, a synthetic steroidal antiandrogen used in clinical and research settings. This compound incorporates two carbon-13 (13C) atoms and eight deuterium (D) atoms, replacing equivalent positions in the unlabeled parent molecule. The isotopic labeling enables its use as an internal standard in mass spectrometry (MS)-based assays, improving quantification accuracy by compensating for matrix effects and instrumental variability .
Molecular Formula: C22H19D8Cl13C2O3
Molecular Weight: ~384.92 g/mol (calculated from the unlabeled cyproterone MW of 374.89 g/mol + 10.03 g/mol added by isotopic substitutions).
Applications: Primarily employed in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research to trace and quantify cyproterone in biological samples .
Properties
Molecular Formula |
C₂₀¹³C₂H₁₉D₈ClO₃ |
|---|---|
Molecular Weight |
384.94 |
Synonyms |
6-Chloro-6-dehydro-17α-hydroxy-1,2α-methyleneprogesterone-13C2,d8; 6-Chloro-17-hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione-13C2,d8; 1,2α-Methylene-6-chloro-6-17α-hydroxyprogesterone-13C2,d8; (1β,2β)-6-Chloro-1,2-dihydro-17-hydroxy-3’H-cyclopro |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Cyproterone-13C2,d8 with its closest analogs, focusing on isotopic composition, molecular properties, and applications:
Analytical Performance and Research Findings
This compound vs. Cyproterone Acetate Isotopologs
- Chromatographic Behavior: Deuterium labeling can cause slight retention time shifts in high-performance liquid chromatography (HPLC) due to altered hydrophobicity. Cyproterone Acetate-13C2,d3 balances 13C and D substitutions, reducing chromatographic interference while maintaining a detectable mass shift .
- Mass Spectrometry Specificity: The +10 Da mass shift in this compound (vs. +5 Da for Cyproterone Acetate-d5) enhances resolution in MS/MS transitions, reducing background noise in complex matrices . Cyproterone Acetate-d5’s +5 Da shift is sufficient for most assays but may overlap with natural isotopic peaks in high-abundance samples .
Metabolic Stability
- Cyproterone Acetate-13C2,d3 is critical for studying the prodrug’s conversion to active cyproterone in vivo, as its isotopic signature distinguishes it from endogenous metabolites .
- This compound’s lack of an acetate group makes it unsuitable for prodrug studies but ideal for tracking the parent molecule’s clearance .
Limitations and Considerations
- Isotopic Purity : Batch-to-batch variability in deuterium incorporation (e.g., Cyproterone Acetate-d5’s 421.98 vs. 421.95 g/mol for -13C2,d3) requires rigorous quality control to ensure analytical accuracy .
- Synthetic Complexity : Introducing multiple isotopes (e.g., 13C and D in this compound) increases production costs compared to single-isotope analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
